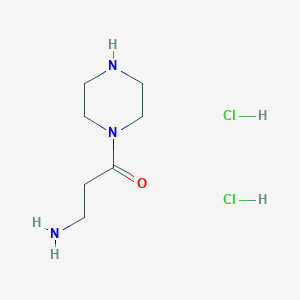
3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride
Descripción general
Descripción
“3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride” is a chemical compound with the molecular formula C7H17Cl2N3O. It is a solid substance at room temperature . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H17Cl2N3O. This code represents the molecular structure of the compound .Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride” is 230.13 . It is a solid substance at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Research has led to the synthesis of novel derivatives using piperazine as a core component, exploring its antidepressant and antianxiety activities. For instance, the design and pharmacological evaluation of some novel derivatives have shown promising results in behavioral tests indicating significant antianxiety activity (J. Kumar et al., 2017).
Enantioselective Synthesis
The compound's use extends to enantioselective synthesis, where its derivatives are synthesized for their potential application in creating amino alcohols, demonstrating the effectiveness of certain methods in achieving high enantiomeric purity (K. Kulig et al., 2007).
Conformational Studies
It has been utilized in the synthesis of conformationally restricted derivatives, highlighting the importance of its structure in developing compounds with specific biological activities. For example, the synthesis of 6,8-Diazabicyclo[3.2.2]nonanes as conformationally restricted piperazine derivatives provides insight into the structural requirements for biological activity (Manuela Weigl & B. Wünsch, 2000).
Dual-Functional Agents
Its application in dual-functional agents has been explored, where new compounds are synthesized for their potential antihypertensive effects, among others. This includes the synthesis and characterization of new derivatives and their hydrochloride salts, aimed at understanding the protonation of nitrogen atoms in the piperazine ring and its implications for pharmacological activity (Pavlína Marvanová et al., 2016).
Pharmacokinetic Improvement
The fluorination of derivatives has been investigated to improve pharmacokinetic profiles, where modifications in the compound structure have been found to influence oral absorption and bioavailability significantly. This research highlights the compound's versatility in the development of receptor ligands with optimized pharmacokinetic properties (M. B. van Niel et al., 1999).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds containing a piperazin-1-yl group have been found to target cell membranes .
Mode of Action
It’s suggested that similar compounds may exert their effects by interacting with cell membranes .
Result of Action
Similar compounds have been found to have bactericidal effects, suggesting potential antimicrobial activity .
Propiedades
IUPAC Name |
3-amino-1-piperazin-1-ylpropan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-2-1-7(11)10-5-3-9-4-6-10;;/h9H,1-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITWUKQLHRESKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



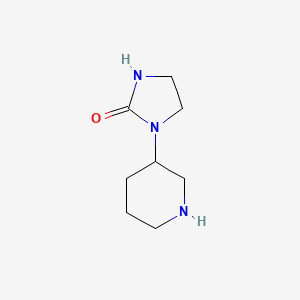
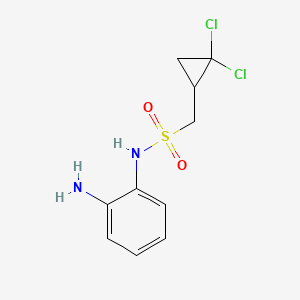
![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)
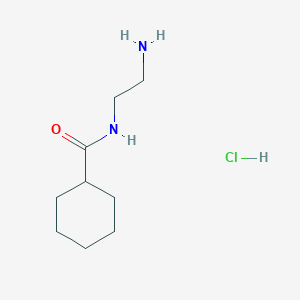
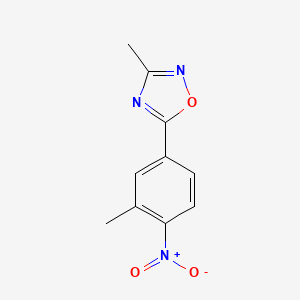
![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)




![Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1521217.png)
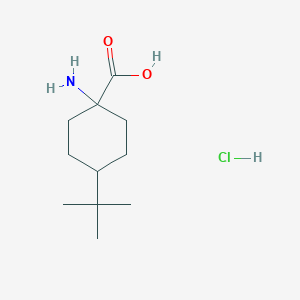

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)